molecular formula C18H21BrN4O3 B3482423 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide

Cat. No.: B3482423
M. Wt: 421.3 g/mol
InChI Key: IPCVMLIQCZWVMV-UHFFFAOYSA-N
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Description

3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide is a heterocyclic compound featuring a benzamide backbone substituted with a 4-bromo-3-nitro-pyrazole moiety and a cycloheptyl group on the amide nitrogen. The pyrazole ring’s bromo and nitro substituents are electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3/c19-16-12-22(21-17(16)23(25)26)11-13-6-5-7-14(10-13)18(24)20-15-8-3-1-2-4-9-15/h5-7,10,12,15H,1-4,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVMLIQCZWVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted to introduce the bromine and nitro groups.

    Bromination and Nitration: The pyrazole intermediate is then subjected to bromination and nitration reactions to introduce the 4-bromo and 3-nitro substituents, respectively.

    Coupling with Benzamide: The brominated and nitrated pyrazole is then coupled with a benzamide derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Cycloheptyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically uses reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

    Reduction of Nitro Group: 3-[(4-amino-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide.

    Substitution of Bromine: 3-[(4-azido-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring, along with the nitro and bromine substituents, suggests possible interactions with biological macromolecules.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide may confer unique pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The benzamide moiety could facilitate binding to specific proteins, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Analysis on the Pyrazole Ring

Compound Name Pyrazole Substituents Key Structural Features
3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide (Target) 4-Bromo, 3-nitro High electron-withdrawing capacity; planar aromatic system
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]-N-[1-(4-isopropylphenyl)propyl]benzamide () 4-Nitro Lacks bromo; nitro group enhances electrophilicity
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (Intermediate in ) 4-Bromo No nitro group; nitrile functionality increases polarity
  • The absence of bromo in ’s compound may reduce halogen-bonding interactions, critical for target binding in some biological systems .

Amide Nitrogen Substituents

Compound Name Amide Substituent Steric/Lipophilic Effects
Target Compound Cycloheptyl Bulky aliphatic ring; high lipophilicity
N-[1-(4-Isopropylphenyl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide () p-Isopropylphenylpropyl Aromatic, branched; moderate steric hindrance
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(dihydrobenzodioxin)pyrazol-3-yl)benzamide () 4-Bromo-3-(trifluoromethyl)phenyl Halogenated; trifluoromethyl enhances metabolic stability
  • Role of Substituents: The cycloheptyl group in the target compound may improve blood-brain barrier penetration compared to aromatic substituents in and . The trifluoromethyl group in ’s compound is known to resist metabolic degradation, a feature absent in the target compound .

Physical and Spectroscopic Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound ~434.25 (estimated) Not reported Expected C=O stretch ~1650 cm⁻¹ (IR)
N-(4-Bromo-3-(trifluoromethyl)phenyl)benzamide () ~538.33 99–102 IR: 1651 cm⁻¹ (C=O); NMR: δ 4.26 (d, 4H)
3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(difluoromethoxy)phenyl]benzamide () 497.25 Not reported Higher MW due to difluoromethoxy group
  • Key Observations : The target compound’s molecular weight is lower than ’s analog, which includes difluoromethoxy and methoxy groups. ’s distinct trifluoromethyl substitution correlates with a higher melting point, suggesting enhanced crystallinity .

Biological Activity

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine and nitro groups, linked to a cycloheptylbenzamide moiety. The molecular formula is C18H22BrN4O3C_{18}H_{22}BrN_{4}O_{3} with a molecular weight of approximately 433.2 g/mol.

PropertyValue
Molecular FormulaC18H22BrN4O3
Molecular Weight433.2 g/mol
IUPAC NameThis compound
InChI KeyYMVCKOCTUIVISU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through the reaction of hydrazine with a suitable precursor, followed by bromination and nitration to introduce the functional groups. The benzamide moiety is then added through a coupling reaction with cycloheptylbenzoyl chloride.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Properties
Research on related pyrazole compounds has revealed promising antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of nitro and bromo groups enhances their efficacy .

3. Anticancer Potential
Some pyrazole derivatives have been evaluated for their anticancer properties, showing effectiveness in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspases .

The exact mechanism of action for this compound remains under investigation but is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding to certain receptors that regulate immune responses.

The nitro group may also participate in redox reactions, contributing to its biological effects .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

Study 1: Anti-inflammatory Effects
In a study by Selvam et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models. The results indicated significant reductions in inflammation markers when compared to standard treatments .

Study 2: Antimicrobial Evaluation
Burguete et al. conducted research on pyrazole derivatives against Mycobacterium tuberculosis and other bacterial strains, revealing notable antimicrobial efficacy at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Bromination and nitration of the pyrazole core to introduce the 4-bromo-3-nitro substituents, using reagents like N-bromosuccinimide (NBS) and nitric acid under controlled temperatures (0–5°C) .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the benzamide-cycloheptyl moiety. Palladium catalysts and inert atmospheres are critical for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 0°C7890
NitrationHNO₃, H₂SO₄, 5°C6585
CouplingPd(PPh₃)₄, THF, 70°C8295

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • FTIR : Confirm functional groups (e.g., -C=O at ~1650 cm⁻¹, -NO₂ at ~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 7.8–8.2 ppm), benzamide (δ 6.5–7.5 ppm), and cycloheptyl protons (δ 1.2–2.1 ppm) in DMSO-d₆ .
  • X-ray Crystallography : Use SHELXL for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves steric effects of the cycloheptyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Structural Modifications : Synthesize analogs with variations in the pyrazole (e.g., replacing Br with Cl or CF₃) and benzamide groups (e.g., substituents on the phenyl ring). Test against target enzymes (e.g., kinases) using enzymatic assays .
  • Pharmacophore Mapping : Employ molecular docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with nitro groups, hydrophobic contacts with cycloheptyl) .
  • Data Analysis : Use IC₅₀ values and selectivity indices to prioritize lead compounds. For example, a 10-fold selectivity over off-target receptors suggests therapeutic potential .

Q. What strategies resolve contradictions in crystallographic data and computational modeling results?

  • Cross-Validation : Compare experimental (X-ray) and computational (DFT-optimized) bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing artifacts .
  • Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water) to assess conformational flexibility missed in static models .
  • Multi-Software Refinement : Use SHELXL alongside PHENIX for improved electron density maps, especially for disordered regions like the nitro group .

Q. How should researchers evaluate the pharmacokinetic (PK) profile of this compound in preclinical models?

  • In Vitro Assays :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction .

    • In Vivo Studies :
  • Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to assess bioavailability.

  • PK Parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin) .

    Table 2 : Representative PK Data (Rat Model)

    RouteAUC₀–₂₄ (ng·h/mL)Cₘₐₓ (ng/mL)t₁/₂ (h)Bioavailability (%)
    IV450 ± 50220 ± 302.1100
    Oral320 ± 4085 ± 103.871

Methodological Notes

  • Contradiction Analysis : If biological activity diverges between assays (e.g., cell-based vs. enzymatic), validate target engagement using cellular thermal shift assays (CETSA) .
  • Synthesis Optimization : Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cycloheptylbenzamide

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